Dansyl chloride-13C2, also known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride-13C2, is a derivative of dansyl chloride that incorporates two carbon-13 isotopes. This compound is primarily utilized as a labeling reagent in various biochemical assays, particularly for the analysis of amino acids and proteins. Dansyl chloride itself is recognized for its ability to react with primary amino groups to form stable fluorescent sulfonamide adducts, which emit blue or blue-green fluorescence. The introduction of carbon-13 isotopes enhances its utility in mass spectrometry, allowing for precise quantification and differentiation of labeled metabolites in complex biological samples .
Dansyl chloride-13C2 exhibits notable biological activity due to its interaction with biomolecules:
The synthesis of dansyl chloride-13C2 typically involves the following steps:
Dansyl chloride-13C2 has a wide range of applications in biochemical research:
Interaction studies involving dansyl chloride-13C2 focus on its ability to bind with various biomolecules:
Several compounds share structural features or functional properties with dansyl chloride-13C2. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Dansyl Chloride | Base compound; reacts with amines | Widely used for protein labeling; emits blue fluorescence |
| Dansyl Amide | Amide derivative of dansyl chloride | Similar fluorescence properties; used for different applications |
| 7-Amino-4-methylcoumarin | Fluorescent dye; reacts with amines | Different spectral properties; used in various assays |
| Fluorescein | Fluorescent dye; versatile applications | Strong green fluorescence; used in microscopy |
Dansyl chloride-13C2 is unique due to its incorporation of carbon-13 isotopes, enhancing its utility in quantitative studies via mass spectrometry while maintaining the fluorescent characteristics that allow it to function effectively as a labeling reagent .
Dansyl chloride-13C2 (C₁₂H₁₂ClNO₂S) features a naphthalene sulfonyl chloride backbone substituted with a dimethylamino group, where both methyl carbons are replaced with carbon-13 isotopes. The molecular weight of 271.73 g/mol reflects the incorporation of two ¹³C atoms, increasing the mass by 2 atomic mass units compared to the non-isotopic form (269.73 g/mol). The isotopic enrichment occurs specifically at the N,N-dimethylamino group, as evidenced by the SMILES notation ([¹³CH₃]N([¹³CH₃])C₁=CC=CC₂=C₁C=CC=C₂S(=O)(=O)Cl).
The crystalline structure maintains planar geometry at the naphthalene ring, with the sulfonyl chloride group adopting a trigonal planar configuration. Isotopic labeling does not alter bond lengths or angles but introduces distinct vibrational modes detectable through infrared spectroscopy. X-ray diffraction studies of analogous dansyl compounds reveal π-stacking interactions between aromatic systems, a feature preserved in the ¹³C-labeled variant.
Table 1: Structural Comparison of Dansyl Chloride and Dansyl Chloride-13C2
| Property | Dansyl Chloride | Dansyl Chloride-13C2 |
|---|---|---|
| Molecular Formula | C₁₂H₁₂ClNO₂S | C₁₂H₁₂ClNO₂S |
| Isotopic Composition | Natural abundance | ¹³C at both CH₃ groups |
| Molecular Weight (g/mol) | 269.73 | 271.73 |
| CAS Number | 605-65-2 | 274250-28-1 |
The primary distinction between dansyl chloride-13C2 and its non-isotopic form lies in their analytical applications rather than reactivity. Both compounds undergo nucleophilic substitution at the sulfonyl chloride group, reacting with primary amines to form fluorescent sulfonamides. However, the ¹³C labeling enables precise quantification via mass spectrometry, as the isotopic signature eliminates background interference in complex biological matrices.
In fluorescence assays, both variants exhibit identical excitation (335 nm) and emission (518 nm) maxima, with quantum yields of ~0.33 in ethanol. The Stokes shift (~184 nm) remains unaffected by isotopic substitution, as electronic transitions depend on the π-conjugated system rather than nuclear mass. However, solvent polarity effects on fluorescence intensity show minor variations due to isotopic mass-induced changes in vibrational relaxation pathways.
The electronic structure of dansyl chloride-13C2 arises from conjugation between the dimethylamino electron donor and sulfonyl chloride acceptor groups. UV-Vis spectroscopy reveals two absorption bands: a π-π* transition at 262 nm and a charge-transfer band at 346 nm. The molar extinction coefficient at 346 nm exceeds 4,000 M⁻¹cm⁻¹, comparable to non-isotopic dansyl chloride.
Fluorescence emission at 518 nm originates from intramolecular charge transfer (ICT) from the dimethylamino group to the sulfonyl moiety. Environmental sensitivity manifests as solvatochromic shifts—polar solvents induce red-shifted emission (up to 535 nm in water) due to stabilization of the excited-state dipole. The fluorescence lifetime (~15 ns) and quantum yield remain consistent with the non-isotopic compound, confirming minimal isotopic effect on radiative decay processes.
Table 2: Photophysical Properties of Dansyl Chloride-13C2
| Parameter | Value |
|---|---|
| λₐᵦₛ (Ethanol) | 262 nm, 346 nm |
| λₑₘ (Ethanol) | 518 nm |
| Stokes Shift | 184 nm |
| Quantum Yield (Φ) | 0.33 ± 0.02 |
| Lifetime (τ) | 14.8 ns |
| Molar Extinction Coefficient (ε) | 4,200 M⁻¹cm⁻¹ |
The compound’s fluorescence intensity correlates with local microenvironment polarity, making it valuable for probing protein conformational changes. When conjugated to biomolecules, dansyl chloride-13C2 exhibits fluorescence resonance energy transfer (FRET) with tryptophan residues, enabling distance-dependent quenching studies.
Dansyl chloride-13C2 has emerged as a transformative tool in quantitative metabolomics through its application in isotope-coded derivatization strategies. This approach leverages the stable isotope labeling capabilities of the carbon-13 labeled compound to enable precise comparative analysis of metabolic profiles across different biological samples [1] [2].
The fundamental principle underlying this technique involves differential labeling of comparative samples with both light (12C2) and heavy (13C2) isotope variants of dansyl chloride. The resulting derivative pairs exhibit identical chromatographic behavior but differ in mass by 2.0067 Da per isotope tag, allowing for precise quantification through mass spectrometric detection [1]. This isotopic mass difference ensures that metabolite pairs are co-eluted during liquid chromatography separation, eliminating potential retention time variations that could compromise quantitative accuracy [2].
Performance Characteristics and Analytical Metrics
Research demonstrates that dansyl chloride-13C2 derivatization achieves remarkable analytical performance across diverse metabolite classes. In amino acid analysis, the technique provides linear responses spanning over two orders of magnitude with average relative standard deviations of approximately 5.3% from replicate experiments [1] [2]. The method successfully quantifies 20 standard amino acids with high precision, demonstrating its utility for comprehensive amino acid profiling applications.
The isotope-coded approach offers substantial signal enhancement compared to underivatized analytes, with electrospray ionization responses increased by one to three orders of magnitude depending on the metabolite class [1] [2]. This enhancement proves particularly valuable for trace-level metabolite detection, enabling quantification of compounds present at nanomolar concentrations in complex biological matrices.
Comprehensive Metabolite Coverage
Extensive metabolite libraries have been developed to support absolute quantification applications. A dansylation standard compound library containing 121 known amines and phenols has been constructed and validated for absolute metabolite quantification and mass spectrometry-based metabolite identification in biological samples [2] [3]. This library enables determination of absolute concentrations for 93 metabolites ranging from 30 nM to 2510 μM in pooled human urine samples, demonstrating the broad dynamic range achievable with this approach.
The technique has been successfully applied to diverse biological matrices, including human urine, where 672 metabolites were detected in a single 12-minute analysis with signal-to-noise ratios exceeding 20 [2]. This comprehensive coverage illustrates the power of isotope-coded dansylation for broad-spectrum metabolomic profiling applications.
Methodological Advantages and Technical Considerations
The isotope-coded derivatization approach offers several distinct advantages over conventional metabolomic techniques. The co-elution of isotope-labeled pairs eliminates matrix effects that commonly compromise quantitative accuracy in complex biological samples [1] [2]. Additionally, the technique provides built-in quality control through the use of one isotope variant as an internal standard, minimizing analytical variability and improving measurement precision.
Recent developments have demonstrated conversion rates exceeding 99% for dipeptide substrates under optimized reaction conditions, indicating highly efficient derivatization processes [4]. Optimal conditions typically involve low-temperature reactions (4°C) with extended reaction times (75 minutes) to maximize conversion efficiency while maintaining derivative stability.
| Target Metabolites | Dynamic Range | Relative Standard Deviation (%) | Detection Enhancement Factor | Reaction Efficiency (%) |
|---|---|---|---|---|
| Amino acids (20 compounds) | 2 orders of magnitude | 5.3% | 1-3 orders of magnitude | N/A |
| Dipeptides (118 compounds) | N/A | N/A | N/A | >99% |
| Polyamines (5 compounds) | 0.5-5 μg/mL | <3.5% | N/A | N/A |
| Fatty acids (19 compounds) | 2 orders of magnitude | 2.83% | N/A | N/A |
| Organic acids (20 compounds) | 2 orders of magnitude | 4.53% | N/A | N/A |
| Metabolites in urine (93 compounds) | 30 nM to 2510 μM | N/A | N/A | N/A |
The integration of dansyl chloride-13C2 derivatization with high-performance liquid chromatography systems has revolutionized detection strategies for challenging metabolite classes. The derivatization process fundamentally alters the chromatographic behavior of polar and ionic metabolites, converting them from compounds that exhibit poor retention on reversed-phase columns to well-retained species suitable for efficient separation [1] [2].
Chromatographic Behavior Modification
Dansylation significantly enhances the hydrophobicity of target metabolites through the incorporation of the dimethylaminonaphthalene moiety. This modification enables effective retention and separation of previously challenging compounds on reversed-phase liquid chromatography systems [1]. The technique proves particularly valuable for metabolites containing primary amine, secondary amine, or phenolic hydroxyl functional groups that traditionally exhibit poor chromatographic behavior.
The isotopic labeling does not introduce differential chromatographic effects, ensuring that 12C2 and 13C2 labeled metabolite pairs co-elute under identical conditions [1] [2]. This characteristic is essential for quantitative applications, as it eliminates potential retention time shifts that could compromise peak integration and ratio calculations.
Detection System Optimization
Modern high-performance liquid chromatography detection strategies for dansyl chloride-13C2 derivatives employ multiple detection modalities to maximize analytical sensitivity and selectivity. Fluorescence detection remains the most sensitive approach, with excitation maxima around 350 nm and emission maxima ranging from 520-550 nm depending on the specific metabolite class [5] [6] [7].
Ultraviolet absorption detection at 254 nm provides an alternative detection strategy with broader applicability, particularly for compounds that may exhibit variable fluorescence properties [5]. The dansyl chromophore exhibits compound-independent ultraviolet absorption characteristics, enabling quantitative analysis across diverse metabolite classes without individual calibration requirements [8].
Advanced Separation Techniques
Recent developments in column technology have enabled rapid separations of dansylated metabolite mixtures. Specialized reversed-phase columns with optimized selectivity can achieve baseline separation of closely related compounds within minutes rather than hours [9] [10]. For example, phenyl-hexyl stationary phases with core-shell particle technology enable baseline separation of dansylated estrogen isomers within 2.5 minutes while maintaining resolution values exceeding 2.0 [10].
Gradient elution programs have been optimized to accommodate the broad retention range of dansylated metabolites. Typical gradient profiles begin with low organic content (5-10% acetonitrile) and progress to high organic content (90-100% acetonitrile) over 15-40 minutes depending on the complexity of the sample matrix [11] [12].
Mass Spectrometric Integration
The combination of high-performance liquid chromatography with mass spectrometric detection provides the ultimate analytical capability for dansyl chloride-13C2 derivatives. Electrospray ionization operates efficiently in positive ion mode, taking advantage of the basic dimethylamino functionality to promote protonation and enhance detection sensitivity [1] [2].
High-resolution mass spectrometry enables precise mass measurements that facilitate confident metabolite identification through accurate mass differences between isotope-labeled pairs. The characteristic 2.0067 Da mass difference per carbon-13 tag allows for automated peak picking and ratio calculation in complex metabolomic datasets [1] [2].
| Application | Column Type | Detection Method | Detection Limit | Linear Range | Analysis Time |
|---|---|---|---|---|---|
| Amino acids (27 compounds) | Reversed-phase | UV (254 nm) | <25 pmol | N/A | 70 min |
| Polyamines | C18 cartridge (33×4.6 mm) | Fluorescence | <1 pmol per 6 μL | Up to 200 pmol per 6 μL | <8 min per sample |
| Alkaloids | High-pressure LC | Fluorescence (470-500 nm) | 1-10 ng range | N/A | Reduced by 1/5 |
| Galantamine | Inertsil C18 | Fluorescence (375/537 nm) | 6.27-70.99 ng/mL | 125-2000 ng/mL | 16.8 min retention |
| Histamine | C18 | UV (254 nm) | 0.5 μg/mL | 1-500 μg/mL | 5.5 min retention |
| Estrogens | Phenyl-hexyl (50×2.1 mm) | LC-MS/MS | N/A | N/A | 2.5 min baseline separation |
The fluorescent labeling capabilities of dansyl chloride-13C2 represent one of its most significant analytical advantages, providing exceptional sensitivity for detecting and quantifying nitrogen-containing metabolites across diverse biological matrices. The compound's unique photophysical properties, combined with its isotopic labeling capabilities, create a powerful analytical tool for comprehensive metabolomic investigations.
Fundamental Fluorescence Properties
Dansyl chloride-13C2 derivatives exhibit characteristic fluorescence properties that make them ideal for sensitive detection applications. The excitation maximum occurs at approximately 350 nm, which is largely independent of the surrounding medium, while emission maxima vary from 520 to 550 nm depending on solvent polarity and the specific metabolite structure [13] [14]. This Stokes shift of approximately 170-200 nm effectively eliminates auto-absorption effects and provides excellent signal-to-background ratios in complex biological matrices.
The fluorescence quantum yield of dansyl derivatives is exceptionally high due to the electron-donating dimethylamino group and the extended conjugated system of the naphthalene ring [15]. This characteristic contributes to the remarkable sensitivity achievable with fluorescence detection, often enabling detection limits in the femtomole to picomole range depending on the specific application and instrumental configuration.
Compound-Specific Labeling Strategies
Different classes of nitrogen-containing compounds require optimized reaction conditions to achieve maximum labeling efficiency and analytical performance. Primary amines react readily with dansyl chloride-13C2 under mild alkaline conditions (pH 9-11) at room temperature, typically achieving complete derivatization within 15-30 minutes [6] [7]. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group, forming stable sulfonamide derivatives that are resistant to hydrolysis under normal analytical conditions.
Secondary amines require slightly more vigorous conditions, with optimal derivatization achieved at 40°C for 30 minutes [16]. The reaction efficiency remains high, with detection limits reaching sub-picogram levels for compounds such as dimethylamine, diethylamine, and piperidine when coupled with electrochemical detection strategies [16].
Tertiary amines present unique challenges due to their inability to form direct sulfonamide bonds with dansyl chloride. However, certain tertiary amines undergo demethylation reactions under specific conditions, allowing for indirect labeling through the resulting secondary amine products [6]. This process requires extended reaction times (up to 2 hours) and elevated temperatures, but enables detection of tertiary amines that would otherwise be inaccessible to dansylation chemistry.
Protein and Peptide Applications
The application of dansyl chloride-13C2 to protein and peptide analysis has proven particularly valuable for structural characterization and quantitative analysis. The reagent selectively labels amino-terminal amino acids in proteins and peptides, providing information about protein structure and enabling sequence determination when combined with Edman degradation techniques [7] [17].
The dansyl-amino acid bond formed during protein labeling exhibits remarkable stability, remaining intact during acid hydrolysis conditions that cleave peptide bonds [7] [17]. This property enables the isolation and identification of amino-terminal residues from complex protein hydrolysates, providing valuable structural information that complements other analytical techniques.
For quantitative protein analysis, the consistent stoichiometry of amino-terminal labeling enables accurate determination of protein concentrations in complex mixtures [18]. The high sensitivity of fluorescence detection allows for protein quantification at nanogram levels, making the technique suitable for trace-level protein analysis in biological samples.
Advanced Detection Methodologies
Modern fluorescence detection systems for dansyl chloride-13C2 derivatives employ sophisticated optical configurations to maximize sensitivity and minimize interference. Laser-induced fluorescence detection provides the ultimate sensitivity, with detection limits approaching single-molecule levels under optimal conditions [9]. However, conventional fluorescence detectors with xenon or deuterium lamps provide adequate sensitivity for most analytical applications while offering greater operational simplicity and cost-effectiveness.
Time-resolved fluorescence detection techniques have been developed to take advantage of the relatively long fluorescence lifetime of dansyl derivatives [15]. These methods effectively discriminate against short-lived background fluorescence from biological matrices, further improving detection selectivity and sensitivity in complex sample matrices.
The development of multi-wavelength fluorescence detection systems enables simultaneous monitoring of multiple dansyl derivatives with different emission characteristics, expanding the analytical scope and improving sample throughput [15]. This capability proves particularly valuable in metabolomic applications where multiple metabolite classes must be analyzed simultaneously.
| Compound Class | Reaction Conditions | Fluorescence Emission (nm) | Excitation Maximum (nm) | Detection Sensitivity | Stability |
|---|---|---|---|---|---|
| Primary amines | 25°C, Na2CO3 buffer pH 11 | 520-550 | 350 | 1 μg amounts | Stable derivatives |
| Secondary amines | 40°C, 30 min | 520-550 | 350 | 0.024-0.60 pg | Good stability |
| Tertiary amines | 25°C, 2 hours, pH 11 | 520-550 | 350 | Variable | Good stability |
| Phenolic compounds | 25°C, Na2CO3 buffer | 470-500 | 350 | 52 ng/mL (BHA) | Well suited for analysis |
| Amino acids | Room temperature, 15-30 min | 520-550 | 350 | <25 pmol | Stable |
| Proteins (N-terminal) | Alkaline conditions | 520-550 | 350 | Extremely sensitive | Resistant to acid hydrolysis |